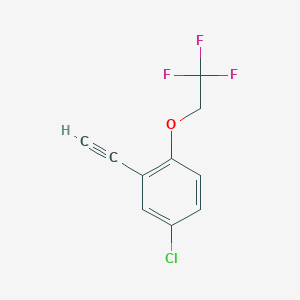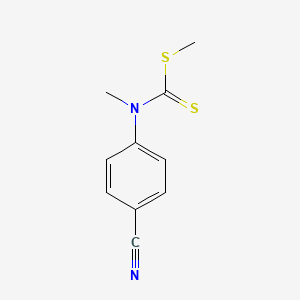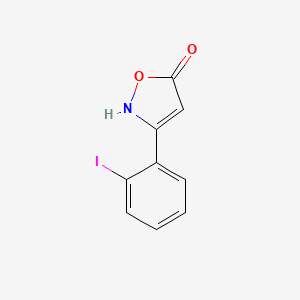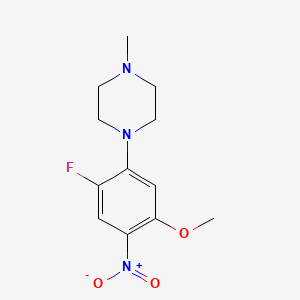
3-Ethynyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethynyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol is a chemical compound with the molecular formula C8H10F3NO and a molecular weight of 193.17 g/mol . This compound is characterized by the presence of an ethynyl group, a trifluoroethyl group, and a pyrrolidin-3-ol moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 3-Ethynyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-pyrrolidinol with ethynyl and trifluoroethyl reagents. The reaction conditions often include the use of a base and a solvent to facilitate the reaction . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Análisis De Reacciones Químicas
3-Ethynyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Ethynyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the development of new materials and chemical products
Mecanismo De Acción
The mechanism of action of 3-Ethynyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to target proteins or enzymes, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
3-Ethynyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol can be compared with other similar compounds, such as:
3-Pyrrolidinol: A similar compound with a pyrrolidin-3-ol moiety but lacking the ethynyl and trifluoroethyl groups.
1-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol: A compound with a trifluoroethyl group but without the ethynyl group.
3-Ethynylpyrrolidin-3-ol: A compound with an ethynyl group but without the trifluoroethyl group
The uniqueness of this compound lies in the combination of the ethynyl and trifluoroethyl groups, which impart distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C8H10F3NO |
|---|---|
Peso molecular |
193.17 g/mol |
Nombre IUPAC |
3-ethynyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C8H10F3NO/c1-2-7(13)3-4-12(5-7)6-8(9,10)11/h1,13H,3-6H2 |
Clave InChI |
MKDSBHICUMWELL-UHFFFAOYSA-N |
SMILES canónico |
C#CC1(CCN(C1)CC(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![chloromethyl (7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalene-2-carboxylate](/img/structure/B13714231.png)


![Ethyl 7-Hydroxy-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B13714243.png)

![4-[(1-Pyrazolyl)methyl]oxazolidine-2,5-dione](/img/structure/B13714251.png)






![3-Methylenehexahydrofuro[2,3-b]furan](/img/structure/B13714303.png)
